molecular formula C23H30FN3O B5301701 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane

Cat. No. B5301701
M. Wt: 383.5 g/mol
InChI Key: FTINHJAWGVPAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane, also known as FLPD, is a novel compound with potential therapeutic applications in various diseases. FLPD belongs to the class of benzodiazepines, which are widely used as anxiolytics, sedatives, and hypnotics. However, FLPD has unique chemical properties that make it distinct from other benzodiazepines and offer advantages in terms of its pharmacological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane is not fully understood, but it is thought to act on the GABA-A receptor, which is the target of most benzodiazepines. 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane has been shown to enhance the binding of GABA to the receptor and increase the opening of the chloride ion channel, resulting in an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic effects. It has also been shown to decrease the release of glutamate in the amygdala, which may contribute to its anti-addictive effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane for lab experiments is its unique chemical structure, which offers advantages over other benzodiazepines. For example, 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane has been shown to have a longer half-life than other benzodiazepines, which may be beneficial in certain experimental contexts. However, one limitation of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane. One area of research could be in the development of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane-based drugs for the treatment of anxiety disorders and addiction. Another area of research could be in the exploration of the pharmacokinetics and pharmacodynamics of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane in humans, which would be necessary for the development of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane-based drugs. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane involves a series of chemical reactions starting with the condensation of 2-pyridinecarboxylic acid with isopropylamine to form 2-isopropylpyridine-3-carboxamide. The resulting compound is then reacted with 4-fluorobenzyl chloride to form the intermediate product, 4-(2-pyridyl)-3-(4-fluorobenzyl)-2-isopropyl-1,2,4-triazole-5-thiol. This intermediate is then reacted with 3-(2-bromoacetyl)propanoic acid to form the final product, 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane.

Scientific Research Applications

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane has been the subject of several scientific research studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of anxiety disorders. 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane has been shown to have anxiolytic effects in animal models, and preliminary studies suggest that it may be effective in the treatment of generalized anxiety disorder and panic disorder.
Another area of research has been in the treatment of addiction. 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane has been shown to have anti-addictive effects in animal models, particularly in the context of opioid addiction. It has also been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-pyridin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O/c1-18(2)22-17-27(23(28)12-11-21-6-3-4-13-25-21)15-5-14-26(22)16-19-7-9-20(24)10-8-19/h3-4,6-10,13,18,22H,5,11-12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTINHJAWGVPAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane

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